Taurochenodeoxycholic acid

Descripción general

Descripción

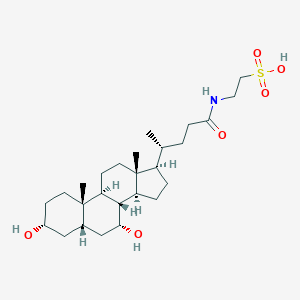

El ácido tauroquenodesoxicólico es un ácido biliar que se forma en el hígado de la mayoría de las especies, incluidos los humanos, por la conjugación del ácido quenodesoxicólico con la taurina . Se secreta en la bilis y luego en el intestino, donde actúa como detergente para solubilizar las grasas en el intestino delgado y es absorbido por transporte activo en el íleon terminal . Este compuesto suele estar ionizado a pH fisiológico y puede cristalizarse como la sal sódica .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El ácido tauroquenodesoxicólico se sintetiza mediante la conjugación del ácido quenodesoxicólico con la taurina . El proceso implica la activación del ácido quenodesoxicólico, seguido de su reacción con la taurina en condiciones específicas para formar ácido tauroquenodesoxicólico.

Métodos de producción industrial: La producción industrial de ácido tauroquenodesoxicólico a menudo implica procesos de biotransformación. Por ejemplo, la bilis de pollo se puede utilizar como materia prima, que se somete a un proceso de bioconversión para producir ácido tauroquenodesoxicólico . Este método es ecológico y eficaz, proporcionando un enfoque fiable para la producción a gran escala.

3. Análisis de las Reacciones Químicas

Tipos de reacciones: El ácido tauroquenodesoxicólico experimenta diversas reacciones químicas, que incluyen:

Reducción: Esta reacción implica la eliminación de oxígeno o la adición de hidrógeno, lo que lleva a la formación de derivados reducidos.

Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, como la sustitución de grupos hidroxilo por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Los reactivos comunes incluyen agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Los reactivos comunes incluyen agentes halogenantes o nucleófilos.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados hidroxilados, reducidos y sustituidos del ácido tauroquenodesoxicólico .

Análisis De Reacciones Químicas

Types of Reactions: Taurochenodeoxycholic acid undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents include halogenating agents or nucleophiles.

Major Products Formed: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound .

Aplicaciones Científicas De Investigación

Anticancer Properties

TCDCA has been shown to inhibit the proliferation and invasion of gastric cancer cells. A study highlighted that TCDCA induces apoptosis in these cancer cells, suggesting its potential as a therapeutic agent in traditional Chinese medicine (TCM) for cancer treatment. The findings indicate that TCDCA could serve as a basis for developing new cancer therapies, particularly in enhancing the efficacy of TCM approaches .

Case Study: Gastric Cancer Inhibition

- Objective : To evaluate the effect of TCDCA on gastric cancer cell lines.

- Findings : Significant reduction in cell proliferation and invasion was observed, alongside increased apoptosis markers.

- Implication : Supports the integration of TCDCA in cancer treatment protocols.

Neuroprotective Effects

TCDCA exhibits neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that TCDCA can reduce amyloid-beta deposition and promote neuronal survival by modulating apoptotic pathways and enhancing synaptic integrity .

Case Study: Alzheimer's Disease Model

- Objective : To assess the neuroprotective effects of TCDCA in AD mouse models.

- Findings : Mice treated with TCDCA showed reduced glial activation and improved memory functions compared to untreated controls.

- Mechanism : Involves reduction of oxidative stress and modulation of inflammatory responses.

Hepatoprotection

TCDCA plays a crucial role in protecting hepatocytes from bile acid-induced apoptosis. Studies have demonstrated that TCDCA can mitigate the cytotoxic effects of glycochenodeoxycholic acid (GCDCA) on liver cells through activation of survival signaling pathways .

Case Study: Hepatocyte Protection

- Objective : To investigate the protective effects of TCDCA on rat hepatocytes.

- Findings : Pre-treatment with TCDCA significantly reduced GCDCA-induced apoptosis.

- Mechanism : Activation of PI3K and MAPK pathways was identified as key protective mechanisms.

Choleretic and Cholagogue Effects

TCDCA is recognized for its choleretic (increasing bile production) and cholagogue (promoting bile flow) properties. These functions are essential for lipid digestion and absorption, making it a valuable compound in treating cholestatic liver diseases .

Potential in Inflammation and Autoimmune Disorders

Emerging research suggests that TCDCA may have applications in managing inflammation and autoimmune conditions. Its ability to modulate immune responses positions it as a candidate for further exploration in therapeutic settings aimed at inflammatory diseases .

Data Summary Table

Mecanismo De Acción

El ácido tauroquenodesoxicólico ejerce sus efectos emulsionando lípidos como el colesterol en la bilis . Reduce la formación de colesterol en el hígado y aumenta el volumen de secreción biliar del hígado, lo que facilita la descarga de bilis en el duodeno . El compuesto también interactúa con diversas vías de señalización celular, incluida la vía del factor nuclear-kappa B, para ejercer efectos antiinflamatorios .

Compuestos Similares:

- Ácido taurocólico

- Ácido taurodesoxicólico

- Ácido tauroursodeoxicólico

Comparación: El ácido tauroquenodesoxicólico es único en su conjugación específica con el ácido quenodesoxicólico y la taurina, lo que le confiere propiedades distintas en comparación con otros ácidos biliares. Por ejemplo, el ácido tauroursodeoxicólico ha mostrado actividades antiapoptóticas y neuroprotectoras significativas, lo que lo convierte en una herramienta terapéutica potencial en enfermedades neurodegenerativas . El ácido taurocólico y el ácido taurodesoxicólico tienen diferentes patrones de conjugación y actividades biológicas, lo que pone de manifiesto la singularidad del ácido tauroquenodesoxicólico en sus aplicaciones y efectos específicos .

Comparación Con Compuestos Similares

- Taurocholic acid

- Taurodeoxycholic acid

- Tauroursodeoxycholic acid

Comparison: Taurochenodeoxycholic acid is unique in its specific conjugation with chenodeoxycholic acid and taurine, which gives it distinct properties compared to other bile acids. For example, tauroursodeoxycholic acid has shown significant anti-apoptotic and neuroprotective activities, making it a potential therapeutic tool in neurodegenerative diseases . Taurocholic acid and taurodeoxycholic acid have different conjugation patterns and biological activities, highlighting the uniqueness of this compound in its specific applications and effects .

Actividad Biológica

Taurochenodeoxycholic acid (TCDCA) is a bile acid that plays a significant role in lipid metabolism and has garnered attention for its diverse biological activities. This article explores the various mechanisms through which TCDCA exerts its effects, highlighting its potential therapeutic applications and implications in disease management.

Overview of TCDCA

TCDCA is a conjugated bile acid formed by the combination of chenodeoxycholic acid and taurine. It is primarily produced in the liver and functions to emulsify lipids, facilitating their absorption in the intestine. Beyond its role in digestion, TCDCA has been identified as having anti-inflammatory, cytoprotective, and immunomodulatory properties.

-

Cytoprotection and ER Stress Alleviation

- TCDCA has been shown to alleviate endoplasmic reticulum (ER) stress, which is implicated in various diseases, including neurodegenerative disorders and diabetes. By stabilizing the unfolded protein response (UPR), TCDCA acts as a chemical chaperone, reducing cellular apoptosis and promoting cell survival .

- In models of diabetic nephropathy, TCDCA treatment significantly decreased markers of ER stress and apoptosis in renal tubular cells, suggesting its protective role against kidney injury .

-

Anti-inflammatory Effects

- Research indicates that TCDCA inhibits the activation of the AP-1 transcription factor, thereby reducing pro-inflammatory gene expression. This mechanism suggests potential applications in inflammatory diseases .

- In a study involving cardiac pressure overload, TCDCA administration resulted in decreased collagen deposition and reduced expression of TGF-β signaling proteins, indicating its role in mitigating fibrosis .

-

Cancer Therapeutics

- TCDCA has been explored for its potential in cancer therapy due to its ability to modulate apoptotic pathways. In hepatocellular carcinoma models, TCDCA reduced tumor burden and hepatocyte apoptosis by inhibiting ER stress-induced pathways .

- Additionally, alterations in bile acid profiles, including TCDCA levels, have been associated with cholangiocarcinoma, suggesting its biomarker potential for cancer detection .

1. Neurodegenerative Diseases

A study demonstrated that TCDCA could prevent neurodegeneration by enhancing mitophagy—an essential process for mitochondrial quality control—in human neuroblastoma cells. This suggests that TCDCA may be beneficial in treating conditions like Alzheimer's disease .

2. Diabetic Nephropathy

In db/db mice models of diabetes, administration of TCDCA significantly improved renal function markers such as blood glucose levels and albuminuria while also reducing renal histopathological changes linked to diabetic nephropathy .

Research Findings

Propiedades

IUPAC Name |

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTRKEVKTKCXOH-BJLOMENOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020121 | |

| Record name | Taurochenodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Taurochenodesoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Chenodeoxycholic acid is a primary bile acid in the liver that combines with taurine to form the bile acid taurochenodeoxycholic acid. In the bile, taurochenodeoxycholic acid is either a sodium (most) or potassium salt. Taurochenodeoxycholic acid is normally produced in the liver, and its physiologic function as a bile salt is to emulsify lipids such as cholesterol in the bile. As a medication, taurochenodeoxycholic acid reduces cholesterol formation in the liver, and is likely used as a choleretic to increase the volume of bile secretion from the liver and as a cholagogue to increase bile discharge into the duodenum. The mechanism of action of taurochenodeoxycholic acid in inflammation and cancer has yet to be determined. | |

| Record name | Taurochenodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

516-35-8, 6009-98-9 | |

| Record name | Taurochenodeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taurochenodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taurochenodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Taurochenodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6009-98-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAUROCHENODEOXYCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/651KU15938 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Taurochenodesoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.